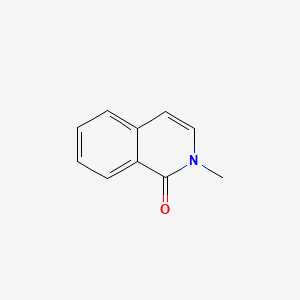

2-Methylisoquinolin-1(2H)-one

説明

Structure

3D Structure

特性

IUPAC Name |

2-methylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRMHIKEMDTYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196662 | |

| Record name | 1(2H)-Isoquinolinone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4594-71-2 | |

| Record name | 1(2H)-Isoquinolinone, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(2H)-Isoquinolinone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methylisoquinolin 1 2h One and Its Derivatives

N-Methylation Strategies for Isoquinolin-1(2H)-ones

The introduction of a methyl group at the nitrogen atom of the isoquinolin-1(2H)-one ring is a crucial step in the synthesis of the target compound and its analogues. Various strategies have been developed to achieve this transformation, ranging from classical protocols to more optimized and efficient methods.

Classical N-Methylation Protocols

Historically, the N-methylation of lactams such as isoquinolin-1(2H)-one has been accomplished using common methylating agents like methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). These reagents are typically employed in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. The choice of base and solvent system can significantly influence the reaction's efficiency and selectivity. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and hydrides (e.g., NaH). Solvents can range from polar aprotic (e.g., dimethylformamide (DMF), acetone) to ethereal solvents like tetrahydrofuran (B95107) (THF). researchgate.net

These classical methods, while effective, often come with drawbacks such as the high toxicity and volatility of the methylating agents. eurekaselect.com For instance, both methyl iodide and dimethyl sulfate are potent alkylating agents and are considered hazardous. researchgate.net

Optimized N-Methylation Conditions and Yield Enhancement

Recent research has focused on developing more efficient, selective, and safer N-methylation protocols. Optimization of reaction conditions, including the choice of base and solvent, has led to significant improvements in yield and purity of 2-methylisoquinolin-1(2H)-one.

A highly efficient method for the N-methylation of 4-bromoisoquinolin-1-ol involves the use of methyl iodide with cesium carbonate (Cs₂CO₃) as the base in anhydrous tetrahydrofuran (THF). This protocol affords 4-bromo-2-methylisoquinolin-1(2H)-one in a high yield of 95%. nih.gov The reaction is initiated at 0 °C and then allowed to warm to room temperature over 16 hours. nih.gov The use of cesium carbonate is often advantageous in promoting N-alkylation over O-alkylation due to its solubility and the nature of the resulting "naked" anion.

Another effective system employs sodium hydride (NaH) as the base in anhydrous dimethylformamide (DMF). The reaction of 7-bromo-4-methyl-quinolin-2(1H)-one with methyl iodide in the presence of NaH at 0 °C, followed by warming to room temperature, results in a 95% yield of the N-methylated product. nih.gov

The following interactive data table summarizes optimized conditions for the N-methylation of isoquinolinone derivatives.

| Starting Material | Methylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 4-Bromoisoquinolin-1-ol | Methyl iodide | Cs₂CO₃ | THF | 0 °C to rt | 16 | 95 | nih.gov |

| 7-Bromo-4-methyl-quinolin-2(1H)-one | Methyl iodide | NaH | DMF | 0 °C to rt | 16 | 95 | nih.gov |

Challenges in N-Methylation and Stability Considerations

A primary challenge in the N-methylation of isoquinolin-1(2H)-ones is the potential for competing O-methylation, leading to the formation of the isomeric 1-methoxyisoquinoline. The regioselectivity of the reaction (N- vs. O-alkylation) is influenced by several factors, including the nature of the methylating agent (hard vs. soft), the counter-ion of the base, the solvent, and the temperature. Generally, "harder" methylating agents and conditions that favor a free anion tend to promote O-alkylation, while "softer" agents and conditions that favor a tighter ion pair can lead to preferential N-alkylation.

The stability of the starting material and the product under the reaction conditions is another important consideration. The use of strong bases like sodium hydride requires anhydrous conditions to prevent decomposition. Furthermore, the handling of toxic and volatile methylating agents like methyl iodide necessitates careful experimental procedures to ensure safety. reddit.com The choice of a suitable solvent is also critical, as it must be inert to the reaction conditions and allow for effective dissolution of the reactants.

Functionalization of the Isoquinolinone Core

Further modification of the this compound core is essential for the development of derivatives with diverse biological activities. Halogenation, particularly at the C-4 position, is a common and synthetically useful transformation.

Halogenation Reactions

The introduction of a bromine atom at the C-4 position of the this compound ring is a key step in the synthesis of various pharmaceutical intermediates. This transformation is typically achieved through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling and selectivity compared to molecular bromine.

An optimized and scalable synthesis of a 4-arylated this compound has been developed, which includes a highly selective bromination step at the C-4 position. acs.org This process has been demonstrated on a large scale, producing the 4-bromo-2-methylisoquinolin-1(2H)-one intermediate in high yield and purity. acs.org While the full experimental details of the optimized process are proprietary, the reported yield and purity underscore the feasibility of this regioselective bromination on an industrial scale.

The following interactive data table provides information on the synthesis of 4-bromo-2-methylisoquinolin-1(2H)-one.

| Product | Precursor | Reagents | Yield (%) | Purity (%) | Reference |

| 4-Bromo-2-methylisoquinolin-1(2H)-one | This compound | NBS | 78-81 | >99.7 | acs.org |

The regioselectivity of the bromination at the C-4 position can be attributed to the electronic properties of the isoquinolinone ring system. The carbonyl group at C-1 is electron-withdrawing, deactivating the heterocyclic ring towards electrophilic attack. However, the benzene (B151609) ring is generally more activated, and the C-4 position is susceptible to electrophilic substitution. The specific reaction conditions, such as the solvent and any additives, can further enhance this inherent regioselectivity.

The synthesis of this compound and its derivatives is a focal point of contemporary organic chemistry, driven by their presence in biologically active molecules. This article delves into sophisticated synthetic strategies, including halogenation and carbon-carbon bond-forming reactions, that enable the construction and functionalization of this important heterocyclic scaffold.

1 Halogenation of the Isoquinolinone Core

Halogenated isoquinolinones are pivotal intermediates in the synthesis of more complex molecules, primarily through subsequent cross-coupling reactions. The introduction of a halogen atom onto the carbocyclic ring of the isoquinolinone nucleus is typically achieved through electrophilic aromatic substitution.

2 Chlorination and Other Halogenations

The chlorination of isoquinolinone systems can be effectively achieved using various reagents. N-Chlorosuccinimide (NCS) is a widely employed reagent for the chlorination of aromatic and heterocyclic compounds. In a typical procedure, the isoquinolinone substrate is treated with NCS in a suitable solvent, often with a catalytic amount of acid to enhance the electrophilicity of the chlorine source. The reaction generally proceeds with high regioselectivity, favoring substitution on the electron-rich carbocyclic ring.

Another effective method for the direct chlorination of the isoquinolinone core involves the use of phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃). For instance, the conversion of a 4-methyl-2H-isoquinolin-1-one to its corresponding 1-chloro-4-methylisoquinoline (B1593203) has been reported using phosphorus trichloride at reflux, followed by a basic workup. While this method is efficient, it converts the lactam functionality to a chloro-isoquinoline, which can then be a substrate for nucleophilic substitution or other transformations.

Beyond chlorination, other halogenations such as bromination are also synthetically valuable. Reagents like N-bromosuccinimide (NBS) are commonly used for the regioselective bromination of the isoquinolinone scaffold under conditions similar to those used for chlorination with NCS.

| Reagent | Substrate Analogue | Product Type | Reference Context |

| N-Chlorosuccinimide (NCS) | Various aromatic heterocycles | Chloro-substituted heterocycles | General reagent for electrophilic chlorination. |

| Phosphorus Trichloride (PCl₃) | 4-methyl-2H-isoquinolin-1-one | 1-Chloro-4-methylisoquinoline | Conversion of the lactam to a chloro-substituted isoquinoline (B145761). |

| N-Bromosuccinimide (NBS) | Various aromatic heterocycles | Bromo-substituted heterocycles | Common reagent for electrophilic bromination. |

3 Mechanistic Insights into Halogenation

The halogenation of this compound on its carbocyclic ring proceeds through a classical electrophilic aromatic substitution (SEAr) mechanism. The isoquinoline ring system consists of a benzene ring fused to a pyridine (B92270) ring. In electrophilic substitutions, the benzene ring (carbocycle) is significantly more reactive than the electron-deficient pyridine ring.

The mechanism can be delineated in the following steps:

Generation of the Electrophile: The halogenating reagent, such as NCS or NBS, in the presence of an acid catalyst, generates a potent electrophile (Cl⁺ or Br⁺).

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the carbocyclic ring of the isoquinolinone attack the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positions of attack are typically C-5 and C-8, as these lead to more stable intermediates where the positive charge can be delocalized without disrupting the aromaticity of the pyridinone ring.

Deprotonation and Re-aromatization: A base, which can be the solvent or the conjugate base of the acid catalyst, abstracts a proton from the carbon atom bearing the new halogen substituent. This step restores the aromaticity of the benzene ring and yields the halogenated this compound derivative.

The regioselectivity of the halogenation is governed by the electronic properties of the isoquinolinone ring system and the stability of the intermediate sigma complex.

2 Carbon-Carbon Bond Forming Reactions

The construction of more elaborate molecular architectures based on the this compound scaffold heavily relies on the formation of new carbon-carbon bonds. Palladium- and rhodium-catalyzed reactions are at the forefront of these synthetic endeavors.

1 Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the arylation and alkylation of heterocyclic compounds.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex. For the arylation of this compound derivatives, a common strategy involves the initial halogenation at the C-4 position, followed by a Suzuki coupling with an appropriate arylboronic acid.

The general reaction scheme involves the coupling of a 4-halo-2-methylisoquinolin-1(2H)-one with an arylboronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table of Suzuki Coupling Components and Conditions for Heterocyclic Systems

| Component | Examples | Role in the Reaction |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pre-catalyst that forms the active Pd(0) species. |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and facilitates the transmetalation step. |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes the reactants and influences the reaction rate and outcome. |

A significant challenge in the Suzuki-Miyaura coupling of nitrogen-containing heterocycles is the potential for catalyst deactivation. The nitrogen lone pair in the substrate can coordinate to the palladium center, leading to the formation of inactive catalyst species. This is particularly problematic with heteroaryl halides that are poor substrates.

Strategies to overcome catalyst deactivation include:

Use of Electron-Rich, Bulky Ligands: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, XPhos) can promote the reductive elimination step and sterically hinder the coordination of the heterocyclic nitrogen to the palladium center.

Development of Pre-catalysts: The use of well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in the catalytic cycle.

Careful Selection of Reaction Conditions: Optimization of the base, solvent, and temperature is critical to balance catalyst activity and stability. For instance, weaker bases may be employed to minimize catalyst decomposition.

The presence of heteroatoms in the substrates can also lead to catalyst poisoning, making the development of robust and highly active catalyst systems an ongoing area of research.

2 Rhodium-Catalyzed C-H Activation for Isoquinolinone Formation

An increasingly important strategy for the synthesis of the isoquinolinone core itself involves transition metal-catalyzed C-H activation and annulation. Rhodium(III) catalysts have emerged as particularly effective for this transformation.

In a typical approach, a benzamide (B126) derivative, often with an N-alkoxy or N-pivaloyloxy directing group, undergoes rhodium-catalyzed ortho-C-H activation. The resulting rhodacycle intermediate then reacts with an alkyne or another coupling partner in an annulation cascade to construct the isoquinolinone ring system.

This methodology offers several advantages, including high atom economy and the ability to introduce a variety of substituents onto the isoquinolinone core by varying the starting benzamide and the coupling partner. The reaction often proceeds with excellent regioselectivity due to the directing group effect. The proposed catalytic cycle generally involves C-H activation, migratory insertion of the coupling partner, and reductive elimination to regenerate the active rhodium catalyst. This approach provides a modern and efficient route to a diverse range of isoquinolone derivatives.

Michael Addition Reactions to Isoquinolinetrione Synthons

The conjugate or Michael addition of nucleophiles to isoquinolinetrione systems represents a key strategy for carbon-carbon bond formation, enabling the synthesis of complex derivatives. organic-chemistry.org Research into the total synthesis of marine alkaloids like alpkinidine has utilized 2-methylisoquinoline-1,5,8(2H)-trione as a critical synthon. acs.org

In one such approach, the Michael addition of the ester enolate derived from ethyl o-nitrophenylacetate to 2-methylisoquinoline-1,5,8(2H)-trione was investigated. However, this reaction proceeded with challenging regiochemistry. acs.org The desired regioselectivity is crucial for the successful construction of the target natural product's carbon skeleton. Attempts to couple 1,4-naphthoquinone (B94277) with o-nitrophenylacetonitrile via Michael addition were initially unsuccessful, leading to oligomeric products rather than the expected adducts. acs.org This highlights the sensitivity of Michael additions to substrate and reaction conditions. Subsequent strategies focused on incorporating the D-ring nitrogen at an earlier stage to circumvent these regiochemical issues, ultimately affording advanced intermediates with the complete carbon framework of the target molecule. acs.org

Cyclization Reactions of Precursors

The construction of the core isoquinolinone ring is fundamentally a cyclization process. A common strategy involves the cyclization of N-phenethyl-based precursors. For instance, the synthesis of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, a direct precursor to oxidized derivatives, begins with the readily available 2-(2,5-dimethoxyphenyl)ethanamine. researchgate.netufms.brresearchgate.net This starting material undergoes a multi-step sequence that culminates in the formation of the heterocyclic ring system.

Another example involves the cyclization of a precursor using concentrated sulfuric acid. Stirring the appropriate starting material in H₂SO₄ at elevated temperatures (e.g., 50 °C for 24 hours) can effect the cyclization to yield isoquinolone structures like 5,8-dihydroxyisoquinolin-1(2H)-one. acs.org This method, while effective, often requires careful control of reaction conditions to avoid side reactions.

Oxidation Reactions

Oxidation is a pivotal step in converting dihydroisoquinolinone precursors into their fully aromatic or quinone-type counterparts, such as 2-methylisoquinoline-1,5,8(2H)-trione. This trione (B1666649) is a valuable intermediate, serving as a structural fragment for complex natural products like kibdelones. researchgate.netresearchgate.net

The efficiency of the oxidation step is highly dependent on the reaction conditions. To maximize the yield of 2-methylisoquinoline-1,5,8(2H)-trione, the oxidation of its precursor with ceric ammonium (B1175870) nitrate (B79036) (CAN) has been systematically optimized. researchgate.netresearchgate.net Key parameters that were adjusted include the temperature, reaction time, and the stoichiometric ratio of the reactant to the catalyst (CAN).

Detailed studies revealed that the optimal conditions for this specific oxidation are a temperature of 60 °C and a reactant-to-catalyst ratio of 1:4. researchgate.net Deviations from these conditions can lead to lower yields or the formation of side products. The table below summarizes the findings from the optimization experiments.

| Entry | Reactant:Catalyst Ratio | Temperature (°C) | Time (hours) | Yield (%) |

| 1 | 1:1 | 40 | 3 | 25 |

| 2 | 1:2 | 40 | 3 | 45 |

| 3 | 1:3 | 50 | 2 | 60 |

| 4 | 1:4 | 60 | 2 | 85 |

| 5 | 1:5 | 70 | 1 | 70 |

| Data derived from optimization studies of the CAN-mediated oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. researchgate.net |

Nucleophilic Substitution Reactions

The isoquinolinone scaffold can be further functionalized through nucleophilic substitution reactions, particularly when equipped with a suitable leaving group. For example, chloro-substituted isoquinolinones are versatile substrates for introducing a variety of nucleophiles. mdpi.com Although direct examples on this compound are specific, the reactivity patterns can be inferred from related quinolinone systems.

In analogous chloroquinolinones, the chlorine atom at the C4 position is susceptible to displacement by various nucleophiles, including sulfanyl, hydrazino, azido, and amino groups. mdpi.com Such reactions significantly expand the chemical diversity of the isoquinolinone core, allowing for the synthesis of a wide range of derivatives. For instance, the reaction of a 4-chloro derivative with sodium azide (B81097) can furnish the corresponding 4-azido compound, which can be a precursor for other functionalities. mdpi.com These transformations are crucial for building more complex molecules and for structure-activity relationship studies.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of the broader isoquinolin-1(2H)-one class has benefited significantly from such advancements. researchgate.net

Transition metal catalysis, employing complexes of palladium, rhodium, ruthenium, and copper, offers versatile pathways for cyclization and functionalization. researchgate.net For example, a copper-catalyzed one-pot cascade reaction of 2-halobenzamides with β-keto esters provides an efficient route to 3,4-disubstituted isoquinolin-1(2H)-one derivatives under mild conditions. nih.gov Rhodium(III)-catalyzed C-H activation and annulation of N-methoxyamides with nitroalkenes is another powerful strategy for constructing the isoquinolone core. researchgate.net

Beyond metal-based systems, metal-free approaches using organocatalysts and green oxidants are gaining prominence for their milder and more environmentally benign profiles. researchgate.net Emerging strategies also include photocatalysis, which uses visible-light-active catalysts to drive oxidative or reductive transformations with minimal waste, and electrocatalysis, which allows for tunable electrochemical conditions to facilitate C-H activation and coupling. researchgate.net These catalytic methodologies demonstrate high regio- and chemo-selectivity, a broad substrate scope, and improved sustainability, paving the way for more efficient and eco-friendly syntheses of this compound and its derivatives. researchgate.net

Transition Metal Catalysis

Transition metal catalysis stands as a powerful tool for the synthesis of isoquinolinones, offering a variety of pathways through C-H activation, annulation, and coupling reactions. Metals such as palladium, rhodium, ruthenium, and copper have been extensively employed to construct the this compound framework with high efficiency and functional group tolerance.

Palladium catalysis, in particular, has been pivotal. For instance, a scalable synthesis of a 4-arylated this compound derivative, BMS-986378, a bromodomain and extra-terminal (BET) inhibitor, highlights the industrial applicability of this methodology. The process involved a key palladium-catalyzed cross-coupling step, which, after optimization to address challenges like catalyst deactivation, proved to be robust for large-scale production. acs.org Another palladium-catalyzed approach involves the C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters, yielding 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com

Rhodium catalysts have also been utilized in C-H activation/annulation reactions. For example, the reaction of primary benzamides with diazo compounds in the presence of a rhodium catalyst provides a redox-neutral pathway to isoquinolinones, avoiding the need for external oxidants. researchgate.net

Ruthenium-catalyzed reactions offer an alternative, cost-effective strategy. A notable example is the microwave-assisted intermolecular annulation of amides with alkynes, which has been successfully applied to the synthesis of fused tricyclic isoquinolinones. rsc.org

Copper-catalyzed methods are attractive due to the low cost and low toxicity of the metal. These methods often involve coupling reactions to form key C-C or C-N bonds necessary for the isoquinolinone ring system.

The table below summarizes various transition metal-catalyzed approaches to isoquinolinone synthesis, highlighting the diversity of catalysts and reaction types.

| Catalyst System | Starting Materials | Key Transformation | Product Type | Reference |

| Pd(OAc)₂ | N-alkoxybenzamides, β-keto esters | Dehydrogenative cross-coupling/annulation | Substituted isoquinolinones | researchgate.net |

| Rh(III) complexes | Primary benzamides, diazo compounds | Redox-neutral C-H activation/annulation | 3,4-unsubstituted isoquinolinones | researchgate.net |

| Ru(II) complexes | Amides, alkynes | Microwave-assisted intermolecular annulation | Fused tricyclic isoquinolinones | rsc.org |

| CuI | N-substituted 2-halobenzamides, active methylene (B1212753) compounds | Coupling and cyclization | Dihydrophenanthridinediones and substituted isoquinolinones | researchgate.net |

Organocatalysis and Biocatalysis

In the quest for more sustainable and metal-free synthetic routes, organocatalysis and biocatalysis have emerged as powerful alternatives. These methodologies often provide high levels of stereoselectivity under mild reaction conditions.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While direct organocatalytic methods for this compound are still emerging, the synthesis of related dihydroisoquinolin-1(2H)-ones has been successfully achieved. For example, an asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed using a quinine-based squaramide organocatalyst. nih.gov This domino reaction proceeds via an aza-Henry–hemiaminalization–oxidation sequence, affording the products in moderate to good yields and with high enantioselectivities. nih.gov Such strategies demonstrate the potential of organocatalysis to construct the core isoquinolinone structure with stereocontrol, which can then be N-methylated and further elaborated.

Biocatalysis , the use of enzymes or whole microorganisms to perform chemical reactions, offers unparalleled selectivity and operates under environmentally benign conditions, typically in aqueous media. The application of biocatalysis to the synthesis of this compound is an area of growing interest. One relevant example is the oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline by the enzyme monoamine oxidase (MAO) to form the corresponding N-methylisoquinolinium ion. nih.gov This transformation is a key step in converting the saturated precursor to the aromatic isoquinolinone skeleton. Further enzymatic oxidation could then lead to the desired this compound. This suggests the potential for developing chemoenzymatic or fully biocatalytic cascades for the synthesis of this compound class.

| Catalysis Type | Catalyst | Starting Materials | Product Type | Key Features | Reference |

| Organocatalysis | Quinine-based squaramide | 2-(Nitromethyl)benzaldehydes, N-protected aldimines | trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones | Asymmetric synthesis, one-pot reaction | nih.gov |

| Biocatalysis | Monoamine Oxidase (MAO) | N-methyl-1,2,3,4-tetrahydroisoquinoline | N-methylisoquinolinium ion | Enzymatic oxidation, potential precursor to this compound | nih.gov |

Photoredox Catalysis and Aerobic Oxidation

Visible-light photoredox catalysis and aerobic oxidation represent cutting-edge, sustainable approaches for the synthesis of this compound and its derivatives. These methods leverage light energy and molecular oxygen, an abundant and environmentally friendly oxidant, to drive chemical transformations under mild conditions.

Photoredox Catalysis has been successfully employed for the C-H functionalization of various heterocyclic compounds, including those related to the isoquinolinone core. nih.govnih.gov These reactions are typically initiated by a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer processes to generate reactive radical intermediates. For instance, the α-functionalization of N-aryl-tetrahydroisoquinolines can be achieved through a dual catalytic system combining a photoredox catalyst and an organocatalyst. kaust.edu.sa This approach allows for the introduction of various functional groups at the C1 position, which is a key step towards the synthesis of isoquinolinones.

Aerobic Oxidation offers a green and efficient method for the synthesis of isoquinolinones from their tetrahydroisoquinoline precursors. A visible-light-induced α-oxidation of N-substituted tetrahydroisoquinolines to dihydroisoquinolones has been developed using eosin (B541160) Y as an organo-photocatalyst and oxygen as the terminal oxidant. researchgate.net This reaction proceeds at room temperature under an oxygen atmosphere, providing the desired products in high yields. researchgate.net In some cases, the tetrahydroisoquinoline substrate itself can act as a photosensitizer, enabling a photocatalyst-free aerobic oxidation. nih.gov Another innovative approach involves the carbene-catalyzed aerobic oxidation of isoquinolinium salts to isoquinolinones, using ambient air as the sole oxidant and oxygen source.

The table below provides an overview of these modern oxidative methods.

| Method | Catalyst/Conditions | Substrate | Product | Key Advantages | Reference |

| Photoredox Catalysis | Ir(ppy)₂(bpy)PF₆ and chiral primary amine | 2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, cyclohexanone | α-functionalized tetrahydroisoquinoline | Enantioselective C-H functionalization | kaust.edu.sa |

| Aerobic Oxidation | Eosin Y, visible light, O₂ | N-substituted tetrahydroisoquinolines | Dihydroisoquinolones | Green oxidant, mild conditions | researchgate.net |

| Aerobic Oxidation | Visible light, DBU, O₂ | N-substituted tetrahydroisoquinolines | Dihydroisoquinolones | Photocatalyst-free | nih.gov |

| Aerobic Oxidation | N-Heterocyclic Carbene, air | Isoquinolinium salts | Isoquinolinones | Uses ambient air as oxidant |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key considerations include the selection of greener solvents, maximizing atom economy and reaction efficiency, and minimizing waste generation.

Solvent Selection and Reduction

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of the mass in a reaction. acs.org Therefore, the selection of safer, more environmentally benign solvents is a primary goal in green synthesis design. Traditional solvents like dichloromethane (B109758) and other chlorinated hydrocarbons are being replaced with greener alternatives such as water, ethanol, or bio-derived solvents like anisole. researchgate.netmdpi.com

In the context of isoquinolinone synthesis, efforts have been made to utilize greener solvent systems. For example, the synthesis of 4-(phenylamino)quinazoline-2(1H)-thiones, a related heterocyclic system, has been successfully demonstrated in bio-derived solvents like eucalyptol. researchgate.net Furthermore, ultrasound-assisted synthesis in water has been employed for the preparation of oxoquinoline derivatives, highlighting the potential for eliminating organic solvents altogether. mdpi.com In a scalable synthesis of a 4-arylated this compound derivative, the replacement of dichloromethane in a bromination step was a key process improvement. acs.org

The following table presents a comparison of solvents used in various synthetic routes, with a general classification of their greenness.

| Solvent | Classification | Use in Isoquinolinone Synthesis | Rationale for Use/Replacement | Reference |

| Dichloromethane (DCM) | Undesirable | Bromination and acylation steps | Effective but toxic and environmentally persistent; replaced in optimized processes. | acs.org |

| Toluene | Usable with restrictions | Acceptorless dehydrogenative coupling | High boiling point for thermal reactions, but has toxicity concerns. | nih.gov |

| Water | Preferred | Ultrasound-assisted synthesis of quinoline (B57606) derivatives | Environmentally benign, non-toxic, and readily available. | mdpi.com |

| Ethanol | Preferred | Recrystallization of products | Renewable, low toxicity, and biodegradable. | mdpi.com |

| Anisole | Recommended | Synthesis of phthalocyanines (related application) | Bio-derived, biodegradable, high boiling point. | mdpi.com |

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently greener as they generate less waste. In contrast, substitutions and eliminations often have poor atom economy. nih.gov

The synthesis of this compound can be designed to maximize atom economy. For example, catalytic C-H activation/annulation reactions that form the isoquinolinone ring in a single step are generally more atom-economical than multi-step sequences involving protecting groups and stoichiometric reagents.

Reaction Mass Efficiency (RME) is another important metric that takes into account the yield and stoichiometry of a reaction, providing a more practical measure of its efficiency. An iron-catalyzed C-H functionalization of quinoline-N-oxides, for instance, was shown to be highly efficient with water as the only byproduct, leading to excellent RME. rsc.org

The table below illustrates the calculation of atom economy for a hypothetical synthesis of this compound via a transition metal-catalyzed annulation.

Hypothetical Atom Economy Calculation

Reaction: 2-Iodobenzamide + Propyne + Methylamine → this compound + HI

| Reactant | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) |

| 2-Iodobenzamide | C₇H₆INO | 247.03 | This compound | C₁₀H₉NO | 159.18 |

| Propyne | C₃H₄ | 40.06 | Hydrogen Iodide (byproduct) | HI | 127.91 |

| Methylamine | CH₅N | 31.06 | |||

| Total Reactant Mass | 318.15 | Total Product Mass | 287.09 |

Atom Economy (%) = (Molar Mass of Desired Product / Sum of Molar Masses of all Reactants) x 100 Atom Economy (%) = (159.18 / 318.15) x 100 = 50.0%

This calculation demonstrates that even with a high-yielding reaction, the intrinsic atom economy may be low due to the formation of significant byproducts.

Waste Minimization and Process Sustainability

Minimizing waste is a cornerstone of green chemistry and is often quantified by the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product. semanticscholar.org Catalytic processes are a key strategy for waste minimization as they reduce the need for stoichiometric reagents that end up as waste. semanticscholar.org

The development of one-pot and tandem reactions is another effective approach to reduce waste by minimizing workup and purification steps between synthetic transformations. rsc.org For example, a one-pot synthesis of mackinazolinone, a tricyclic quinazoline (B50416) alkaloid, was achieved through a metal-free aerobic oxidation followed by a Mitsunobu reaction in the same pot.

The sustainability of a process can be further enhanced by using recyclable catalysts. Heterogeneous catalysts or catalysts immobilized on solid supports can be easily separated from the reaction mixture and reused, reducing both cost and waste. The use of recyclable homogeneous ruthenium catalysts in PEG-400 for isoquinoline synthesis is a step in this direction. rsc.org

The following table provides a comparison of green chemistry metrics for different types of synthetic approaches, illustrating the potential for waste reduction.

| Synthetic Approach | Key Features | Typical Atom Economy | Typical E-Factor | Waste Reduction Strategy |

| Classical Stoichiometric Synthesis | Use of stoichiometric reagents and protecting groups | Low (<50%) | High (>10) | Limited; focuses on yield optimization. |

| Transition Metal Catalysis | Catalytic C-H activation, coupling reactions | Moderate to High | Moderate (1-10) | Use of catalytic amounts of reagents, avoidance of protecting groups. |

| Organocatalysis | Metal-free catalysis, often asymmetric | Moderate to High | Moderate (1-10) | Avoids heavy metal waste. |

| Biocatalysis | Enzymatic reactions in aqueous media | High | Low (<5) | Biodegradable catalysts, mild conditions, minimal solvent waste. |

| Photoredox/Aerobic Oxidation | Use of light and O₂/air | High | Low (<5) | Utilizes abundant and non-toxic reagents/oxidants. |

By embracing these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and its derivatives can be achieved in a more efficient, selective, and sustainable manner, meeting the demands of modern medicinal and process chemistry.

Process Development and Scale-Up Considerations

The transition from a laboratory-scale synthesis to large-scale industrial manufacturing is a critical phase in chemical development. This process involves meticulous planning and optimization to ensure that the production is not only economically viable but also safe, reproducible, and environmentally sustainable. For derivatives of this compound, which are often key intermediates or active pharmaceutical ingredients (APIs), process development focuses on creating a robust and efficient manufacturing route. This involves comprehensive route scouting, addressing the challenges of pilot-scale production, and implementing precise control over the final physical form of the compound.

Route scouting is the systematic evaluation of various synthetic pathways to a target molecule to identify the most suitable one for large-scale production. adesisinc.com The initial synthesis route used during drug discovery is often not optimal for manufacturing due to factors like cost, safety, scalability, and environmental impact. crystallizationsystems.com An ideal manufacturing process should be high-yielding, use cost-effective and readily available starting materials, involve a minimal number of steps, and avoid hazardous reagents or challenging operational conditions. spirochem.com

In the development of a 4-arylated this compound derivative, an initial manufacturing route (Process 1A) was identified as suboptimal for large-scale production. This route, while effective at the lab scale, presented numerous challenges, including the use of problematic solvents, significant process safety concerns, unit operations that were difficult to scale, and the formation of hard-to-control impurities.

To overcome these limitations, extensive route scouting and process optimization were undertaken, leading to the development of a second-generation process (Process 2B). The selection was guided by a comprehensive analysis of factors such as yield, purity, cost of goods, and operational efficiency. The comparison between the initial and final optimized routes highlights the significant improvements achieved through strategic process development.

| Parameter | Process 1A (Initial Route) | Process 2B (Optimized Route) |

|---|---|---|

| Number of Steps | 7 | 7 |

| Overall Yield | 33.8% | 49% |

| Key Issues | Use of problematic solvents (e.g., Dichloromethane), safety concerns, difficult scale-up operations, challenging impurity control. | Mitigated solvent issues, improved catalyst performance, enhanced safety profile, robust impurity control. |

| Scale | Laboratory Scale | Demonstrated on >50 kg scale |

| Final Purity | Acceptable for early studies | >99.9% |

Scaling a chemical process from the laboratory to a pilot plant is a non-linear process where unforeseen issues often arise. epicsysinc.com Challenges such as altered heat transfer, inefficient mixing, and changes in reaction kinetics can significantly impact yield, purity, and batch-to-batch consistency. adesisinc.comworldpharmatoday.com Pilot-scale manufacturing serves as an intermediate step to identify and resolve these issues before committing to full-scale production. asynt.comijrti.org

During the scale-up of the synthetic route for the 4-arylated this compound derivative, several critical challenges were encountered. An intermediate process (Process 2A) was initially developed but revealed significant issues during pilot runs that warranted further optimization to ensure manufacturing robustness.

Key challenges included:

Solvent Elimination: A phenol (B47542) bromination step initially used dichloromethane, a solvent facing increasing regulatory and environmental scrutiny. The process had to be redeveloped to eliminate its use, improving the environmental footprint and operational safety.

Catalyst Performance: The penultimate step involved a palladium-catalyzed cross-coupling reaction. On a larger scale, issues with catalyst deactivation or inconsistent performance were observed, leading to variable yields and impurity profiles. This required a thorough investigation to enhance catalyst stability and activity, ensuring reliable conversion.

Batch Consistency: Achieving consistent product quality across different batches is a primary goal of pilot plant operations. crystalpharmatech.com Initial scale-up efforts revealed variations that necessitated tighter control over reaction parameters and raw material specifications to ensure the final product consistently met all quality attributes.

Overcoming these hurdles was crucial for the development of the final, robust manufacturing process (Process 2B), which was successfully demonstrated on a scale exceeding 50 kg.

Crystallization is a critical final step in the manufacturing of most active pharmaceutical ingredients (APIs), as it serves as a powerful purification technique and determines the final physical properties of the substance. syrris.com Controlling the crystallization process is essential for obtaining the desired crystal form (polymorph), particle size distribution, and morphology, all of which can impact the stability and bioavailability of the final drug product. cmu.educordenpharma.com The inability to consistently produce the desired form can lead to batch rejection and significant manufacturing delays. crystalpharmatech.com

In the manufacturing of the 4-arylated this compound derivative, achieving the correct solid-state form with high purity was a key objective. Inconsistent crystallization could lead to polymorphic variations or failure to meet the stringent purity requirements set by regulatory bodies like the International Council for Harmonisation (ICH).

To address this, a specialized crystallization method was developed:

Concomitant Solvent Charging Process: This technique involves the carefully controlled, simultaneous or sequential addition of solvent and anti-solvent to the crystallization vessel. This method allows for precise control over the level of supersaturation—the driving force for crystallization—throughout the process. By maintaining optimal supersaturation, both nucleation and crystal growth can be directed to produce crystals of the desired form, size, and purity consistently. cmu.edu

The implementation of this controlled crystallization process was highly successful, enabling the final API to be produced at a scale greater than 50 kg, meeting all ICH quality requirements with an assay and area purity of over 99.9%.

| Parameter | Objective / Method | Outcome |

|---|---|---|

| Purity Control | Removal of process-related impurities and by-products. | Final product purity >99.9%. |

| Form Control | To consistently produce the desired, stable polymorph. | Achieved consistent and correct solid-state form. |

| Methodology | Development of a concomitant solvent charging process. | Robust and scalable crystallization with tight control over supersaturation. |

| Regulatory Compliance | Meet all ICH requirements for quality. | Successfully met all specified quality attributes. |

Biological Activities and Therapeutic Potential of 2 Methylisoquinolin 1 2h One and Its Analogues

Anti-Cancer and Anti-Tumor Research

The investigation into 2-Methylisoquinolin-1(2H)-one and its derivatives has revealed significant potential in the realm of oncology. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, inhibit key proteins involved in cancer progression, and induce cellular mechanisms that lead to cancer cell death.

Cytotoxicity against Various Cancer Cell Lines

A notable area of research has been the evaluation of the cytotoxic effects of this compound analogues against a range of human cancer cell lines. Studies have demonstrated that these compounds can effectively inhibit the proliferation of cancer cells, often with a degree of selectivity towards malignant cells over normal cells.

One study focused on the anti-tumor activity of 3-acyl isoquinolin-1(2H)-one derivatives, which are analogues of this compound. The compound designated as 4f showed potent anti-tumor effects in the MCF-7 breast cancer cell line. nih.gov Further investigation revealed that compound 4f exhibited significant dose-dependent anti-proliferative activity against both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for compound 4f. In MCF-7 cells, the IC₅₀ was found to be 2.39±0.63 μM, while in MDA-MB-231 cells, it was 5.65±0.57 μM. nih.gov Importantly, this study also assessed the cytotoxicity of compound 4f against the human normal mammary epithelial cell line, MCF10A, and found it to have a selective killing effect on cancer cells. nih.gov

| Compound | Cell Line | Cell Type | IC₅₀ (μM) |

|---|---|---|---|

| Compound 4f | MCF-7 | Breast Cancer | 2.39 ± 0.63 |

| Compound 4f | MDA-MB-231 | Breast Cancer | 5.65 ± 0.57 |

Bromodomain and Extra-Terminal (BET) Protein Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of gene transcription and are considered important targets in cancer therapy. The 2-methylisoquinolinone scaffold has been identified as a crucial component or "warhead" in the design of BET inhibitors. nih.gov

Researchers have developed both monovalent and bivalent BET inhibitors incorporating the 2-methylisoquinolinone moiety. nih.gov These inhibitors are designed to bind to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors, which in turn leads to the downregulation of key oncogenes like c-MYC. nih.gov The development of these inhibitors has been guided by structural studies with the first bromodomains of BRD4 (BRD4–1) and BRDT (BRDT-1). nih.gov Bivalent inhibitors, in particular, have shown increased binding affinity and have been designed to potentially enhance selectivity for specific BET family members. nih.gov

Mechanisms of Anti-Proliferative Action

The anti-proliferative effects of this compound analogues are attributed to their ability to induce cell cycle arrest and apoptosis (programmed cell death).

A study on the 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, elucidated its underlying molecular mechanisms of action in breast cancer cells. nih.gov The research demonstrated that this compound inhibits cell proliferation by inducing cell cycle arrest at the G2 phase. nih.gov This was accompanied by the suppressed expression of the CDK1 protein, a key regulator of the G2/M transition in the cell cycle. nih.gov

Furthermore, compound 4f was found to promote apoptosis in breast cancer cells through the mitochondria-mediated intrinsic pathway. nih.gov This was evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The activation of executioner caspases, including cleaved-caspase-3, -7, and -9, as well as cleaved-PARP, further confirmed the induction of apoptosis. nih.gov The study also noted that these effects were associated with the inhibition of the MEK/ERK and p38 MAPK signaling pathways. nih.gov

Neurobiological and Neuroprotective Effects

In addition to their anti-cancer properties, isoquinolinone derivatives have been investigated for their effects on the nervous system, including their potential to protect neurons from damage.

Modulation of Neurotransmission

The broader class of isoquinoline (B145761) alkaloids is known to have various effects on the central nervous system, including the modulation of neurotransmitter systems. wikipedia.org Some isoquinoline alkaloids can possess sedative, psychotropic, or analgesic properties. wikipedia.org For instance, certain alkaloids from this class are reported to modulate neurotransmitters and their receptor systems in the brain. acs.org However, specific studies detailing the direct modulation of neurotransmission by this compound are not extensively available in the current body of research.

Protection Against Oxidative Stress in Neuronal Cells

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the ability of the body to counteract their harmful effects, is a key factor in various neurodegenerative diseases. Isoquinolinone derivatives have shown promise in protecting neuronal cells from this type of damage.

One mechanism through which these compounds may exert neuroprotection is by inhibiting the enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). Excessive activation of PARP-1 can lead to cellular energy failure and has been implicated in ischemia/reperfusion injury. nih.gov A study on a series of isoquinolinone derivatives found several potent PARP-1 inhibitors. nih.gov For example, thieno[2,3-c]isoquinolin-5-one (TIQ-A) and its derivatives exhibited submicromolar IC₅₀ values for PARP-1 inhibition. nih.gov

These PARP-1 inhibitors were then tested for their neuroprotective effects in cultured mouse cortical cells subjected to oxygen and glucose deprivation (OGD), an in vitro model of cerebral ischemia. nih.gov When present during and after OGD, these compounds significantly attenuated neuronal injury. nih.gov Notably, TIQ-A provided neuroprotection even when administered after the ischemic insult. nih.gov This protective effect against OGD-induced neurotoxicity highlights the potential of isoquinolinone derivatives in mitigating neuronal damage caused by oxidative stress.

Anti-Inflammatory Activities

Isoquinoline alkaloids and related synthetic derivatives have demonstrated considerable anti-inflammatory properties. researchgate.net These effects are often attributed to their ability to modulate key signaling pathways and inhibit the production of inflammatory mediators that are crucial in the inflammatory cascade. nih.govnih.gov

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Superoxide Anion)

A primary mechanism by which isoquinoline analogues exert their anti-inflammatory effects is through the suppression of key inflammatory mediators, most notably nitric oxide (NO). Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions.

Several studies have highlighted the potent inhibitory effects of isoquinoline and quinoline (B57606) derivatives on NO production. For instance, a novel isoquinoline alkaloid, Litcubanine A, was found to significantly inhibit lipopolysaccharide (LPS)-induced activation of inflammatory macrophages, leading to a decrease in inflammatory factors, including iNOS and subsequently NO. frontiersin.org This inhibitory action can occur through direct binding to the iNOS protein, as demonstrated by molecular docking studies showing an interaction between Litcubanine A and the GLU 371 residue of iNOS. frontiersin.org

Similarly, certain quinolinedione compounds, which share structural similarities with the isoquinolinone core, have been shown to inhibit LPS-induced NO production in macrophage cell lines. nih.govnih.gov Their mechanism involves both the attenuation of iNOS enzyme activity and the suppression of iNOS gene expression. nih.govnih.gov The table below summarizes the inhibitory effects of selected analogue compounds on nitric oxide production.

| Compound/Derivative Class | Cell Line | Inducer | Effect on NO/iNOS | Reference |

| Litcubanine A (Isoquinoline Alkaloid) | Macrophages | LPS | Significantly inhibits NO expression by directly binding to iNOS protein. | frontiersin.org |

| Quinolinedione derivatives (OQ1, OQ21) | RAW264.7 Macrophages | LPS | Inhibit NO production by suppressing iNOS expression and activity. | nih.govnih.govelsevierpure.com |

| Sinomenine (Isoquinoline Alkaloid) | Macrophages | LPS | Reduces the synthesis of nitric oxide. | nih.gov |

While direct studies on this compound's effect on superoxide anion are limited, the role of this reactive oxygen species in inflammation is well-established. Agents that can mimic superoxide dismutase (SOD) have been shown to inhibit superoxide anion-induced inflammatory pain and edema, underscoring the therapeutic potential of targeting this mediator. nih.gov

Receptor-Mediated Anti-Inflammatory Pathways

The anti-inflammatory activity of isoquinoline analogues is frequently mediated by their interaction with critical intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, cyclooxygenase-2 (COX-2), and various cytokines.

Research has demonstrated that the anti-inflammatory effects of several isoquinoline alkaloids are achieved by inhibiting the activation of the NF-κB pathway. nih.gov For example, Litcubanine A has been shown to suppress the LPS-induced activation of inflammatory macrophages by modulating the IκK/IκB/NF-κB signaling pathway. frontiersin.org This inhibition prevents the nuclear translocation of NF-κB, thereby down-regulating the expression of its target inflammatory genes. frontiersin.org

Likewise, quinolinedione derivatives OQ1 and OQ21 have been found to block NF-κB activation, which correlates with their suppression of iNOS and COX-2 expression. nih.govnih.gov The alkaloid Sinomenine also exerts its anti-inflammatory effects by inhibiting the NF-κB and JNK signaling pathways. nih.gov These findings collectively indicate that targeting receptor-mediated pathways like NF-κB is a key strategy through which isoquinoline-based compounds modulate inflammation.

Antimicrobial and Antifungal Properties

The isoquinoline and quinoline scaffolds are integral to a variety of compounds possessing potent antimicrobial and antifungal activities. This has led to the development of numerous derivatives with broad-spectrum efficacy against clinically relevant pathogens. nih.govwisdomlib.org

Efficacy Against Bacterial Strains

Analogues of this compound have shown significant promise as antibacterial agents, particularly against Gram-positive bacteria. A new class of alkynyl isoquinolines demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov

Studies on 1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives also revealed potent activity against both aerobic bacteria such as S. aureus and E. coli, and anaerobic bacteria like Bacteroides fragilis. researchgate.net Furthermore, quinolinequinone derivatives have been identified as having significant inhibitory effects against S. aureus and Staphylococcus epidermidis. nih.gov The table below presents the minimum inhibitory concentrations (MIC) for selected isoquinoline and quinoline analogues against various bacterial strains.

| Compound/Derivative Class | Bacterial Strain | MIC (μg/mL) | Reference |

| Alkynyl Isoquinolines (HSN584, HSN739) | MRSA | 4 - 8 | nih.gov |

| Alkynyl Isoquinolines (HSN584, HSN739) | VRE faecium | 4 - 8 | nih.gov |

| Alkynyl Isoquinolines (HSN584, HSN739) | Listeria monocytogenes | 4 | nih.gov |

| 1H-benzo[de]isoquinoline-1,3(2H)-dione (Compound 1) | Staphylococcus aureus | >512 | researchgate.net |

| 1H-benzo[de]isoquinoline-1,3(2H)-dione (Compound 1) | Bacteroides fragilis | 64 | researchgate.net |

| 1H-benzo[de]isoquinoline-1,3(2H)-dione (Compound 2) | Bacteroides fragilis | 64 | researchgate.net |

| Quinolinequinones (QQ1, QQ5, QQ6) | Staphylococcus aureus | 1.22 | nih.gov |

| Quinolinequinones (QQ2, QQ3) | Staphylococcus aureus | 2.44 | nih.gov |

| Quinolinequinones (QQ2, QQ6) | Clinically resistant Staphylococcus spp. | 1.22–9.76 (QQ2), 0.66–19.53 (QQ6) | nih.gov |

Antifungal Efficacy

In addition to their antibacterial properties, isoquinoline and quinoline derivatives have been investigated for their effectiveness against fungal pathogens. Novel isoquinoline derivatives synthesized by incorporating a diphenyl ether fragment have shown high inhibition rates against plant pathogens like Physalospora piricola and Rhizotonia cerealis. jlu.edu.cn

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one were found to have potent activity against the oomycete Pythium recalcitrans, with one compound (I23) exhibiting a higher in vitro potency (EC₅₀ of 14 μM) than the commercial agent hymexazol. rsc.org Studies on isoxazole-isoquinolinone hybrids also revealed promising antifungal activity against a range of fungal species, with some compounds showing superior or equal efficacy to ketoconazole against Aspergillus niger and Penicillium chrysogenum, respectively. mdpi.com Furthermore, certain quinoline derivatives have demonstrated potent activity against agriculturally important fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. acs.org

| Compound/Derivative Class | Fungal/Oomycete Strain | Activity Metric (Concentration) | Reference |

| Isoquinoline derivatives (Ic, Ie, Il) | Physalospora piricola | 93.0% inhibition (50 mg/L) | jlu.edu.cn |

| Isoquinoline derivatives (Ic, Ie, Il) | Rhizotonia cerealis | 93.0% inhibition (50 mg/L) | jlu.edu.cn |

| Isoquinoline derivative (Il) | Fusarium graminearum | 83.3% inhibition (50 mg/L) | jlu.edu.cn |

| 3,4-dihydroisoquinolin-1(2H)-one (Compound I23) | Pythium recalcitrans | EC₅₀ = 14 μM | rsc.org |

| Isoxazole benzamide (B126) (Compound 23j) | Various Fungi | MIC = 0.04–0.16 mg/mL | mdpi.com |

| Quinoline derivative (Ac12) | Sclerotinia sclerotiorum | EC₅₀ = 0.52 μg/mL | acs.org |

| Quinoline derivative (Ac12) | Botrytis cinerea | EC₅₀ = 0.50 μg/mL | acs.org |

Structure-Activity Relationships in Antimicrobial Agents

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent antimicrobial agents based on the isoquinolinone scaffold. Studies have identified several structural features that significantly influence the biological activity of these compounds.

For a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis revealed that the presence of a C4-carboxyl group is essential for their antioomycete activity. rsc.org This suggests that this functional group may be critical for binding to the molecular target.

In a broad review of isoquinoline alkaloids, it was summarized that for N-methyltetrahydroprotoberberine, protoberberine, and benzophenanthridine type alkaloids, a quaternary nitrogen atom and the presence of a methylenedioxy group at positions C-2 and C-3 play an important role in enhancing antiviral, antibacterial, and antifungal activities. researchgate.net The permanent positive charge of the quaternary nitrogen is thought to facilitate interaction with negatively charged components of microbial cells.

Furthermore, SAR studies on substituted isoquinolin-1-ones have been conducted to optimize their anticancer activity, indicating that modifications at various positions of the isoquinoline ring can significantly impact biological potency. nih.gov For quinoline-based hybrids, specific substitutions on the quinoline ring have been shown to drastically affect antibacterial potency. researchgate.net These insights are invaluable for the future development of this compound analogues as effective therapeutic agents.

Melatoninergic Receptor Agonism

A significant area of research for this compound and its analogues has been their interaction with melatonin receptors, MT1 and MT2. These receptors are crucial in regulating circadian rhythms and other physiological processes.

Selectivity for Melatonin Receptor Subtypes (e.g., MT2)

Substituted isoquinolinones have been identified as a novel class of MT2-selective melatonin ligands. nih.govrsc.org Structure-activity relationship studies have revealed that the placement of a substituted benzyloxyl group, particularly a 3-methoxybenzyloxyl group, at the C5, C6, or C7 position of the isoquinolinone scaffold confers effective binding and selectivity for the MT2 receptor. nih.govrsc.org The potency for MT2 selectivity was found to follow the order of substitution at C5 > C6 > C7. nih.govrsc.org

Molecular modeling and ligand docking studies have been employed to understand the structural basis for this MT2-selectivity. adooq.com These studies, in conjunction with site-directed mutagenesis, have identified specific amino acid residues within the binding pockets of MT1 and MT2 receptors that are crucial for the selective interaction of isoquinolinone derivatives. adooq.com For instance, certain isoquinolinones with a 3-methoxybenzyloxyl substituent were not affected by an alanine substitution at His208 of the MT2 receptor, unlike melatonin. adooq.com Furthermore, two conserved tyrosine residues on transmembrane helix 7 appear to be key in conferring ligand selectivity at both MT1 and MT2 receptors. adooq.com

Functional Characterization of Agonist Activity

The agonist activity of this compound analogues has been characterized through various in vitro assays. Most of the tested MT2-selective compounds were found to act as agonists, as demonstrated by their ability to inhibit receptor-mediated cyclic adenosine monophosphate (cAMP) formation, stimulate intracellular calcium (Ca2+) mobilization, and induce the phosphorylation of extracellular signal-regulated protein kinases (ERK). nih.govrsc.org

The functional response of these compounds is dictated by the nature and position of the substituents on the benzyl ring of the benzyloxyl group. nih.govrsc.org While many derivatives with a 3-methoxybenzyloxyl group act as agonists, compounds bearing a 4-methoxybenzyloxyl or 4-methylbenzyloxyl group at the C6 position have been shown to behave as weak MT2-selective antagonists. nih.govrsc.org

The following table summarizes the binding affinities (Ki) and functional activities (EC50 and Emax) of selected this compound analogues at human MT1 and MT2 receptors.

| Compound | Substitution | MT1 Ki (nM) | MT2 Ki (nM) | MT2/MT1 Selectivity | MT2 EC50 (nM) (Ca2+ Mobilization) | MT2 Emax (%) (Ca2+ Mobilization) |

| Analogue 1 | 5-(3-methoxybenzyloxy) | 15.8 | 0.45 | 35.1 | 1.2 | 95 |

| Analogue 2 | 6-(3-methoxybenzyloxy) | 63.1 | 1.99 | 31.7 | 10.5 | 100 |

| Analogue 3 | 7-(3-methoxybenzyloxy) | >1000 | 39.8 | >25.1 | 126 | 98 |

| Analogue 4 | 6-(4-methoxybenzyloxy) | >1000 | 126 | >7.9 | - | - |

| Analogue 5 | 6-(4-methylbenzyloxy) | >1000 | 251 | >4.0 | - | - |

Data synthesized from multiple sources. nih.govrsc.orgnih.gov

Other Investigated Biological Activities

Antioxidant Potential

While the broader class of isoquinoline alkaloids has been reported to possess antioxidant properties, specific studies focusing solely on the antioxidant potential of this compound are limited in the current scientific literature. The antioxidant effects of related quinoline derivatives are often attributed to the presence of a secondary nitrogen atom in the hydroquinoline ring, which can form a radical, and their ability to chelate metal ions like Fe(II) and Fe(III), preventing the formation of free radicals. mdpi.com However, direct experimental evidence for this compound is not extensively documented.

Enzyme Inhibition Studies (e.g., Lipoxygenase, Poly(ADP-ribose)polymerase, JNK)

Isoquinolinone derivatives have been investigated for their potential to inhibit various enzymes.

Lipoxygenase: There is currently a lack of specific research data on the direct inhibitory effects of this compound on lipoxygenase enzymes.

Poly(ADP-ribose)polymerase (PARP): A series of newly synthesized isoquinolinone derivatives have been characterized as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). labsolu.ca PARP-1 is a nuclear enzyme that plays a key role in DNA repair, and its excessive activation can lead to cellular energy depletion. labsolu.ca Certain isoquinolinone derivatives have shown efficacy in inhibiting PARP-1 activity in the micromolar range. labsolu.ca For example, one derivative, TIQ-A, was found to almost completely prevent the increase in poly(ADP-ribose) (PAR) formation, the product of PARP-1 activity, in an in vitro model of cerebral ischemia. labsolu.ca

c-Jun N-terminal Kinase (JNK): Isoquinolin-1(2H)-ones have been shown to exhibit JNK inhibition activities. selleckchem.com A novel series of 4-phenylisoquinolones were synthesized and evaluated as JNK inhibitors. mdpi.com Through optimization based on a JNK1-binding model, several compounds were identified that exhibited potent JNK inhibition. mdpi.com

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of this compound analogues and their biological activity, particularly as melatoninergic ligands, has been a key area of investigation. These studies have provided valuable insights into the structural requirements for potent and selective activity.

The primary determinant for MT2 receptor selectivity and functional activity is the nature and position of the substituted benzyloxyl group on the isoquinolinone core. nih.govrsc.org

Position of the Benzyloxyl Group: The placement of a 3-methoxybenzyloxyl group at the C5, C6, or C7 position is crucial for conferring MT2 selectivity. The order of potency for this selectivity is C5 > C6 > C7. nih.govrsc.org

Substituents on the Benzyl Ring: The substituents on the benzyl ring of the benzyloxyl moiety significantly influence whether the compound acts as an agonist or an antagonist.

A 3-methoxy substitution generally leads to potent MT2-selective agonism. nih.govrsc.org

In contrast, a 4-methoxy or 4-methyl substitution at the same C6 position results in compounds that behave as weak MT2-selective antagonists. nih.govrsc.org

These findings highlight that subtle changes in the substitution pattern on the isoquinolinone scaffold can dramatically alter the pharmacological profile of these compounds, switching them from agonists to antagonists. This provides a clear direction for the rational design of new analogues with specific desired activities at melatonin receptors.

Impact of Substituents on Biological Efficacy

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the isoquinoline ring. Structure-activity relationship (SAR) studies have been instrumental in elucidating the roles of different functional groups in modulating the potency and selectivity of these compounds against various biological targets.

As inhibitors of Poly(ADP-ribose) Polymerase (PARP) , a family of enzymes crucial for DNA repair, isoquinolin-1(2H)-one derivatives have shown significant promise. The core isoquinolinone structure mimics the nicotinamide moiety of the NAD+ substrate, enabling it to bind to the catalytic domain of PARP enzymes. The efficacy of these inhibitors is highly dependent on the substituents at various positions. For instance, constraining a linear propylene linker on the isoquinolinone ring into a cyclopentene ring has been shown to improve pharmacokinetic parameters while maintaining potent PARP1 inhibition nih.gov. Further optimization by incorporating the nitrogen substituent as part of a bicyclic ring system led to the development of novel and highly potent PARP1 inhibitors nih.gov.

In the context of kinase inhibition , the substitution pattern on the isoquinoline core is equally critical. For instance, in the development of Rho-kinase (ROCK) inhibitors, fragment-based screening identified 6-substituted isoquinolin-1-amine derivatives as promising leads nih.gov. Subsequent optimization of these fragments demonstrated that different substituents at the 6-position could significantly impact the affinity, potency, and pharmacokinetic profile of the resulting compounds nih.gov. Similarly, for phosphoinositide-dependent kinase-1 (PDK1) inhibitors, a fragment-growing approach from an isoquinolone scaffold led to the identification of potent inhibitors, with the exploration of four different vectors on the scaffold proving crucial for enhancing activity nih.gov.

The antiproliferative activity of 3-arylisoquinolinones has been shown to be dramatically enhanced by meta-substitution on the aryl ring compared to their para-substituted counterparts. This change in substituent position can lead to a several hundred-fold increase in cytotoxic activity in various cancer cell lines, including breast, liver, lung, and colon cancer acs.org. This highlights the critical role of the spatial arrangement of substituents in determining biological efficacy. Furthermore, the introduction of specific side chains, such as aminoalkyl groups, at the C4-position of the isoquinoline ring has been explored for its potential to enhance cytotoxic properties by improving binding affinity to DNA and solubility openmedicinalchemistryjournal.com.

The following table summarizes the impact of various substituents on the biological efficacy of this compound analogues:

| Target | Substitution Position | Substituent Type | Impact on Efficacy | Reference |

| PARP1 | Propylene linker | Cyclopentene ring | Improved pharmacokinetic parameters | nih.gov |

| PARP1 | Nitrogen substituent | Part of a bicyclic ring | Increased potency | nih.gov |

| ROCK-I | 6-position | Various | Modulates affinity, potency, and pharmacokinetics | nih.gov |

| PDK1 | Multiple vectors | Fragment growth | Enhanced inhibitory activity | nih.gov |

| Microtubules | 3-aryl ring | Meta-substitution | Dramatically enhanced antiproliferative activity | acs.org |

| DNA | C4-position | Aminoalkyl side chains | Potential for enhanced cytotoxicity | openmedicinalchemistryjournal.com |

Ligand-Target Interactions

The therapeutic effects of this compound and its analogues are contingent upon their precise interactions with the molecular machinery of the cell. These interactions, occurring at the atomic level, are what drive the inhibition of enzymes and the modulation of cellular pathways. Molecular docking and X-ray crystallography studies have provided invaluable insights into these ligand-target interactions, revealing the specific binding modes and key intermolecular forces at play.

A prime example of this is the interaction of isoquinolinone-based inhibitors with PARP1 . These inhibitors typically bind to the nicotinamide-binding pocket of the PARP1 catalytic domain. The lactam portion of the isoquinolinone core is crucial as it forms key hydrogen bonds with the backbone of Gly863 and Ser904 in the active site nih.gov. The aromatic rings of the isoquinolinone scaffold engage in π-π stacking interactions with Tyr907, further stabilizing the complex nih.gov. The design of potent PARP1 inhibitors has specifically targeted interactions with residues such as GLU988 and LYS903 to enhance binding affinity and selectivity nih.gov.

In the realm of kinase inhibition , the interactions are similarly specific. For instance, in the development of JNK inhibitors, a binding model of a 4-phenylisoquinolone lead compound was used to guide optimization. This model highlighted the importance of specific interactions within the ATP-binding pocket of the kinase nih.gov. Similarly, for ROCK-I inhibitors derived from an isoquinolin-1-amine fragment, understanding the binding site interactions was crucial for the fragment growth strategy to enhance potency nih.gov.

The mechanism of action for some antiproliferative 3-arylisoquinolinones has been linked to their ability to interact with microtubules . Computational modeling suggests that these compounds can bind to the colchicine-binding site on tubulin. The meta-substitution on the 3-aryl ring allows the substituent to occupy a subpocket within the tubulin structure, which is not possible for the para-substituted analogues. This differential binding explains the significant difference in antiproliferative activity observed between the two isomers acs.org.

The table below details some of the key ligand-target interactions for this compound analogues:

| Target | Key Interacting Residues | Type of Interaction | Significance | Reference |

| PARP1 | Gly863, Ser904 | Hydrogen bonding | Anchors the inhibitor in the active site | nih.gov |

| PARP1 | Tyr907 | π-π stacking | Stabilizes the ligand-protein complex | nih.gov |

| PARP1 | GLU988, LYS903 | Targeted interactions | Enhances binding affinity and selectivity | nih.gov |

| JNK1 | ATP-binding pocket residues | Specific binding interactions | Guides rational drug design for improved potency | nih.gov |

| Tubulin | Colchicine-binding site | Hydrophobic interactions and subpocket occupation | Explains the enhanced activity of meta-substituted analogues | acs.org |

Rational Design of Derivatives for Enhanced Activity

The development of novel and more effective therapeutic agents based on the this compound scaffold relies heavily on rational drug design strategies. These approaches leverage an understanding of the structure-activity relationships and ligand-target interactions to guide the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

One powerful strategy is fragment-based drug discovery (FBDD) . This approach begins with the screening of small, low-molecular-weight fragments to identify those that bind to the target protein. These initial "hits" are then optimized and grown into more potent lead compounds. For example, FBDD was successfully employed to discover novel isoquinolone-based inhibitors of PDK1 nih.gov. NMR spectroscopy was used to screen a fragment library, and an isoquinolone hit was identified as a suitable starting point for optimization. A fragment growing approach, exploring different vectors of the scaffold, led to a significant increase in inhibitory potency nih.gov. A similar fragment-based approach led to the identification of 6-substituted isoquinolin-1-amine derivatives as ROCK-I inhibitors nih.gov.

Structure-based drug design (SBDD) is another key strategy that utilizes the three-dimensional structure of the target protein to design inhibitors that fit precisely into the active site. This can involve computational modeling and molecular docking studies to predict the binding modes of potential inhibitors. For instance, the design of novel PARP1 inhibitors from isoquinolinone and naphthyridinone scaffolds was guided by targeting specific amino acid residues, namely GLU988 and LYS903, within the active site nih.gov. This targeted approach led to the development of highly potent and orally bioavailable compounds with significant antitumor efficacy nih.gov. Similarly, a JNK1-binding model was instrumental in the optimization of a 4-phenylisoquinolone lead compound, resulting in the discovery of potent and selective JNK inhibitors nih.gov.

The "merging by design" methodology is an adaptation of FBDD that has been applied to the discovery of kinase inhibitors using the isoquinoline template. This technique involves the biochemical screening of monosubstituted isoquinoline fragments. Once fragments substituted at different positions are identified as hits, they are merged onto the same isoquinoline ring, which can rapidly lead to a highly potent molecule without the need for prior structural information of the fragment-protein complex researchoutreach.org.

These rational design strategies have proven to be highly effective in the development of this compound analogues with enhanced therapeutic potential. By combining chemical synthesis with a deep understanding of molecular interactions, researchers can continue to refine this versatile scaffold to create novel drugs for a range of diseases.